

Neoprzewaquinone A: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Neoprzewaquinone A

Cat. No.: B8019578

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Introduction

Neoprzewaquinone A is a naturally occurring bioactive compound isolated from the roots of *Salvia miltiorrhiza* (Danshen), a plant widely used in traditional Chinese medicine.[1] This guide provides an in-depth overview of the physicochemical properties of **Neoprzewaquinone A** and its analogue, (3R,3'R)-2,2',3,3'-tetrahydroneoprzewaquinone A, along with detailed experimental protocols for its biological evaluation. Recent studies have highlighted its potential as a therapeutic agent, particularly in oncology, due to its inhibitory effects on key signaling pathways involved in cancer cell migration and proliferation.

Physicochemical Properties

A comprehensive summary of the known physicochemical properties of **Neoprzewaquinone A** and its analogue, (3R,3'R)-2,2',3,3'-tetrahydroneoprzewaquinone A, is presented below. While specific experimental data for **Neoprzewaquinone A**'s melting point and a broad solubility profile are not readily available in the reviewed literature, the following tables provide essential computed and experimental data.

Table 1: General Physicochemical Properties of **Neoprzewaquinone A**

Property	Value	Source
Molecular Formula	C36H28O6	PubChem
Molecular Weight	556.60 g/mol	MedChemExpress[2]
Appearance	Light brown to brown solid	MedChemExpress[2]
Purity (by HPLC)	99.00%	MedChemExpress[2]
Solubility	Soluble in DMSO	MedChemExpress

Table 2: Spectral Data of (3R,3'R)-2,2',3,3'-tetrahydroneoprzewaquinone A

The following spectral data was obtained for the analogue (3R,3'R)-2,2',3,3'-tetrahydroneoprzewaquinone A, isolated from *Salvia miltiorrhiza*. [3][4][5]

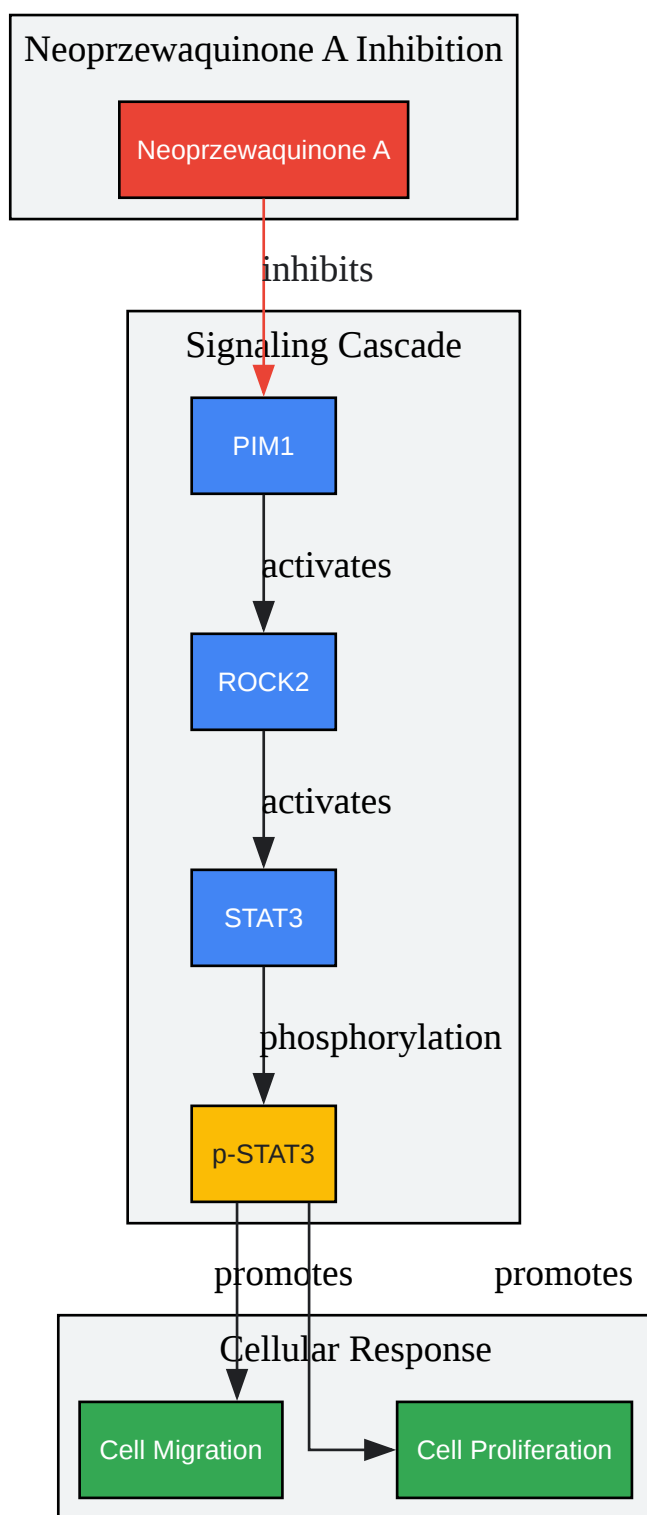
Spectroscopic Technique	Key Data Points
High-Resolution ESI-MS	m/z [M+H] ⁺ calcd for C36H29O6: 557.1964; found: 557.1958
UV-Vis (in Methanol)	λ _{max} (log ε): 225 (4.53), 280 (4.11), 330 (3.78) nm
Infrared (IR)	ν _{max} : 3421, 2924, 1685, 1610, 1458, 1384, 1260, 1025 cm ⁻¹
¹ H-NMR (600 MHz, CD ₃ OD)	δ (ppm): 7.95 (d, J = 8.4 Hz, 1H), 7.50 (d, J = 8.4 Hz, 1H), 7.20-7.40 (m, 5H), 4.85 (d, J = 7.2 Hz, 1H), 3.30 (m, 1H), 2.90 (m, 1H), 2.10 (s, 3H), 1.25 (d, J = 6.6 Hz, 3H)
¹³ C-NMR (150 MHz, CD ₃ OD)	δ (ppm): 185.2, 175.4, 160.1, 145.3, 138.2, 135.6, 133.4, 130.1, 128.9, 128.5, 125.8, 121.7, 118.9, 115.6, 80.2, 45.8, 35.2, 29.8, 21.5, 15.3

Biological Activity and Mechanism of Action

Neoprzewaquinone A has demonstrated significant biological activity, most notably in the context of cancer cell biology. It has been shown to inhibit the migration of breast cancer cells. [4][6][7] This activity is primarily attributed to its ability to target and inhibit PIM1 kinase, which in turn blocks the ROCK2/STAT3 signaling pathway. [4][6][7]

PIM1/ROCK2/STAT3 Signaling Pathway

The PIM1/ROCK2/STAT3 signaling pathway is a critical regulator of cell proliferation, migration, and survival. **Neoprzewaquinone A**'s inhibitory action on this pathway is a key mechanism for its anti-cancer effects.



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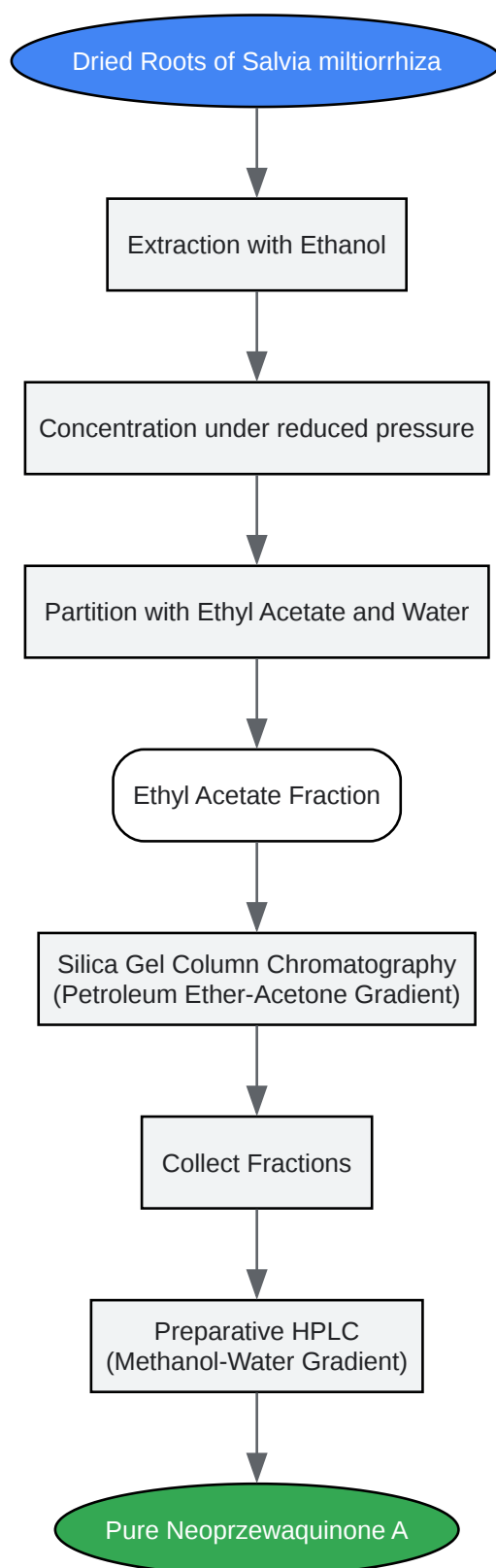
Figure 1: Neoprzewaquinone A's inhibition of the PIM1/ROCK2/STAT3 pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Isolation and Purification of Neoprzewaquinone A from *Salvia miltiorrhiza*

The following is a general workflow for the isolation and purification of **Neoprzewaquinone A**.



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